"6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" properties and structure
"6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" properties and structure
An In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine: A Key Intermediate in Modern Drug Discovery
Executive Summary
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which fuses a pyridine ring with a dihydro-oxazine moiety and incorporates a strategically placed bromine atom, positions it as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its structure, properties, a plausible synthesis strategy, and its critical application in the development of targeted therapeutics. The bromine atom serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, enabling the generation of compound libraries for drug screening. Notably, the pyrido[2,3-b]oxazine scaffold has been identified as a promising core for novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, demonstrating its potential in oncology drug discovery.[3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.
Introduction: The Pyrido-oxazine Scaffold in Medicinal Chemistry
Heterocyclic compounds containing nitrogen and oxygen are foundational pillars of modern pharmacology.[4][5] Their unique three-dimensional structures and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, pi-stacking) make them ideal pharmacophores for targeting a wide array of biological targets. The oxazine ring system, in particular, is a component of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[5][6]
The fusion of an oxazine ring with a pyridine ring to form the pyrido-oxazine scaffold combines the properties of both systems, creating a privileged structure in drug design. 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine emerges as a particularly valuable derivative. Its bromine substituent is not merely a passive feature but an active site for chemical modification, making it a cornerstone intermediate for constructing complex molecules with tailored pharmacological profiles.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The formal name, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, precisely describes its molecular architecture. It consists of a pyridine ring fused to a 1,4-oxazine ring, with a bromine atom at position 6 of the pyridoxazine system. The "2,3-dihydro" designation indicates the saturation of the bond between the carbon at position 2 and the carbon at position 3 within the oxazine ring.
Caption: 2D structure of the title compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and reaction planning.
| Property | Value | Reference(s) |
| CAS Number | 1203499-17-5 | [1][2][7] |
| Molecular Formula | C₇H₇BrN₂O | [1][7] |
| Molecular Weight | 215.05 g/mol | [7] |
| Appearance | Solid | [7] |
| SMILES String | Brc1ccc2NCCOc2n1 | [7] |
| InChI Key | DEJOAAGYYDCSGP-UHFFFAOYSA-N | [7] |
| Storage Class | 11 (Combustible Solids) | [7] |
Predicted Spectroscopic Profile
While detailed, published experimental spectra for this specific molecule are not widely available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9][10] This serves as a practical guide for its characterization.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 6.5-8.0 ppm range. The two methylene groups (-CH₂-) of the dihydro-oxazine ring would appear as triplets in the δ 3.5-4.5 ppm region. The N-H proton would likely present as a broad singlet.
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¹³C NMR: Aromatic carbons are expected in the δ 110-160 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the oxazine ring would appear further upfield, typically in the δ 40-70 ppm range.
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FT-IR: Key vibrational bands would include N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1450-1600 cm⁻¹), and a strong C-O-C ether stretch (~1250 cm⁻¹).
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Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
Synthesis and Mechanistic Rationale
A robust synthetic strategy is paramount for accessing this key intermediate. While specific literature protocols for this exact molecule are sparse, a logical pathway can be designed based on established heterocyclic chemistry principles.
Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from a suitably substituted 2-aminopyridine precursor. The key bond formations are the C-N and C-O bonds of the oxazine ring.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is a self-validating system, where the rationale behind each step ensures a high probability of success.
Step 1: Synthesis of 3-Amino-5-bromopyridin-2-ol
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Reaction: Start with commercially available 2-amino-5-bromopyridine. Diazotize the amino group using sodium nitrite (NaNO₂) in an acidic medium (e.g., H₂SO₄) at 0-5 °C.
-
Hydrolysis: Gently warm the resulting diazonium salt solution. The diazonium group is an excellent leaving group and will be displaced by water to form the hydroxyl group, yielding 2-hydroxy-5-bromopyridine.
-
Nitration: Nitrate the pyridinol at position 3 using a mixture of nitric acid and sulfuric acid.
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Reduction: Reduce the newly introduced nitro group to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C).
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Causality: This multi-step route reliably introduces the required ortho-amino and hydroxyl groups, which are necessary for the subsequent cyclization to form the oxazine ring.
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Step 2: Cyclization to form 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
-
Reaction: Dissolve the 3-amino-5-bromopyridin-2-ol intermediate in a suitable high-boiling polar aprotic solvent, such as DMF or DMSO.
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl and amino groups. Then, add 1,2-dibromoethane.
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Heating: Heat the reaction mixture under reflux. The reaction proceeds via a tandem nucleophilic substitution. The phenoxide attacks one carbon of the 1,2-dibromoethane, and the amino group attacks the other carbon in an intramolecular fashion, closing the six-membered oxazine ring.
-
Causality: Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the initial nucleophilic attack. 1,2-dibromoethane is the ideal two-carbon electrophile for forming the dihydro-oxazine ring. The one-pot tandem reaction is efficient, reducing the number of isolation steps.
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Purification and Characterization Workflow
Confirming the identity and purity of the final product is critical.
Caption: Post-synthesis purification and analysis workflow.
Applications in Medicinal Chemistry and Drug Development
A Versatile Scaffold for Library Synthesis
The true value of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine lies in its capacity as a synthetic intermediate. The C-Br bond at position 6 is readily functionalized using modern organometallic cross-coupling reactions. This allows for the systematic and rapid generation of a library of analogues, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear extensions to the core structure.
Case Study: Development of EGFR Kinase Inhibitors
A recent study highlights the power of this scaffold in developing potent and selective anticancer agents.[3] Researchers identified the pyrido[2,3-b][1][2]oxazine core as a novel inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
The development of resistance to existing EGFR inhibitors, often through mutations like T790M, is a major clinical challenge in non-small cell lung cancer (NSCLC).[3] The study demonstrated that by starting with a bromo-substituted pyrido-oxazine (a close isomer of the title compound) and using Suzuki coupling to introduce various substituted phenyl rings, they could create compounds with potent activity against both wild-type and drug-resistant mutant EGFR.[3] The most promising compounds showed potency equivalent to the clinically approved drug osimertinib and were selectively cytotoxic to cancer cells over normal cells.[3]
Caption: Use of the bromo-intermediate in Suzuki coupling.
This work validates the pyrido-oxazine scaffold as a viable pharmacophore for targeting kinases and underscores the importance of the bromo-intermediate as the key starting point for molecular diversification and optimization.
Conclusion and Future Outlook
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is more than just another heterocyclic molecule; it is a powerful tool for innovation in drug discovery. Its stable, drug-like core combined with a reactive handle for chemical modification makes it an ideal building block for creating novel therapeutics. The demonstrated success in developing next-generation EGFR inhibitors from this scaffold is likely just the beginning.[3]
Future research should focus on expanding the library of compounds derived from this intermediate by exploring a wider range of cross-coupling partners. Screening these new molecules against other kinase targets, as well as for different biological activities such as antimicrobial or anti-inflammatory effects, could unveil new therapeutic applications for this promising and versatile chemical scaffold.
References
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. National Institutes of Health. [Link]
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6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine - BOJNSCI. 广东博精科技有限公司. [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines - PubMed. National Institutes of Health. [Link]
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Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed. National Institutes of Health. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. Royal Society of Chemistry. [Link]
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Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]
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Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. Global Research Online. [Link]
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8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1][7]oxazine - NIH. National Institutes of Health. [Link]
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Efficient synthesis of some[1][7]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC - NIH. National Institutes of Health. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. Journal of The Chemical Society of Pakistan. [Link]
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Synthesis and Biological Activities of[1][7]-Oxazine Derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
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